![molecular formula C25H26N2O5 B2613100 4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 636991-88-3](/img/structure/B2613100.png)
4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one” has a molecular formula of C25H26N2O5 . It is a benzofuran derivative, which are a class of compounds that are ubiquitous in nature .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .Physical And Chemical Properties Analysis
The average mass of this compound is 434.484 Da . Other physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivatives Generation
A cornerstone of research involving 4-(1-Benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one lies in the exploration of its synthetic pathways to generate structurally diverse libraries of compounds. These pathways utilize alkylation and ring closure reactions, highlighting the compound's versatility as a precursor for the synthesis of dithiocarbamates, thioethers, and a range of NH-azole derivatives including pyrazolines and pyrimidobenzimidazoles (Roman, 2013). The focus on such synthetic versatility underpins the compound's potential in creating novel materials with varied biological and chemical properties.
Antimicrobial Activity
Further extending its range of applications, derivatives of this compound have been synthesized and evaluated for antimicrobial properties. Novel substituted pyrrole derivatives, for instance, have been shown to exhibit significant in vitro antibacterial activity, indicating the compound's utility in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017). Such research endeavors underscore the potential of these compounds in addressing the growing concern of antimicrobial resistance.
Green Chemistry Applications
The compound's relevance is also noted in green chemistry, where efficient, metal-free synthesis methods have been developed for polysubstituted pyrrole derivatives. These methods utilize surfactants in aqueous mediums, underlining the environmental benefits of such approaches by avoiding heavy metal catalysts and utilizing water as a solvent (Kumar, Rāmānand, & Tadigoppula, 2017). The advancements in synthesis methodologies reflect the ongoing efforts to make chemical processes more sustainable and environmentally friendly.
Conducting Polymer Synthesis
Explorations into conducting polymers have also benefited from derivatives of this compound, where they serve as monomers for the synthesis of electrically conducting forms. These forms show promise in various applications, including organic electronics and sensor technologies (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996). The research into conducting polymers emphasizes the compound's role in advancing materials science, particularly in the development of novel electronic materials.
Antioxidant Properties
A new class of functionalized scaffolds derived from the compound has shown significant antimicrobial and antioxidant activities. This indicates its utility in pharmaceutical applications, where such properties are crucial for the development of new therapeutic agents (Rangaswamy, Kumar, Harini, & Naik, 2017). The exploration of antioxidant properties further expands the compound's applicability into health and medicine, offering potential pathways for the development of treatments against oxidative stress-related conditions.
Eigenschaften
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-26(2)13-8-14-27-22(17-10-5-7-12-19(17)31-3)21(24(29)25(27)30)23(28)20-15-16-9-4-6-11-18(16)32-20/h4-7,9-12,15,22,29H,8,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPNLMKNJBCRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

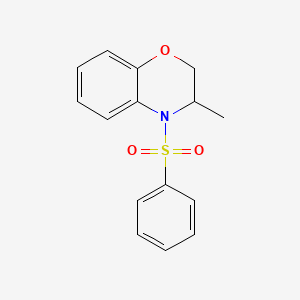
![3-(2-Methyl-benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2613020.png)
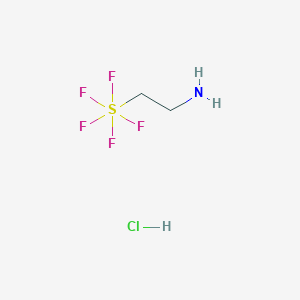
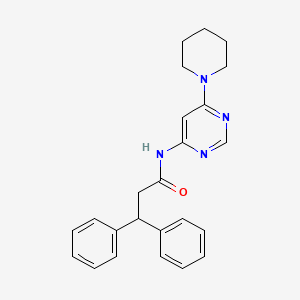
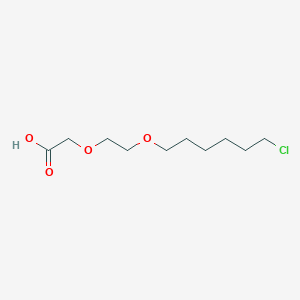
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2613026.png)
![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)
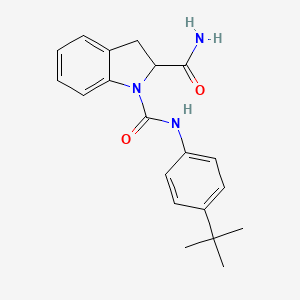




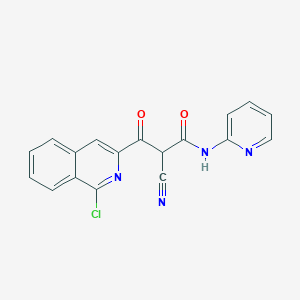
![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613040.png)